Introduction: The Pivotal Role of a Bridged Ligand Precursor
Introduction: The Pivotal Role of a Bridged Ligand Precursor
An In-Depth Technical Guide to Di(1H-inden-1-yl)dimethylsilane: Synthesis, Properties, and Applications
Di(1H-inden-1-yl)dimethylsilane, also known by synonyms such as bis(inden-1-yl)dimethylsilane, is a crucial organosilicon compound in the field of organometallic chemistry and catalysis.[1][2] With the chemical formula C₂₀H₂₀Si and a molecular weight of 288.46 g/mol , its significance lies primarily in its role as a pro-ligand for the synthesis of ansa-metallocenes.[1][2] These bridged metallocene complexes, particularly those of zirconium, are highly active and stereoselective catalysts for olefin polymerization, enabling the production of polymers with specific tacticities and properties.[3][4][5] The dimethylsilyl bridge in this compound provides a rigid covalent linkage between the two indenyl rings, which, upon coordination to a metal center, dictates the geometry and, consequently, the catalytic behavior of the resulting complex.[3] This guide provides a detailed exploration of the synthesis, properties, and core applications of this foundational chemical building block.
Core Synthesis: A Mechanistic Approach
The predominant and most reliable synthesis of di(1H-inden-1-yl)dimethylsilane involves a two-step, one-pot reaction. The process hinges on the deprotonation of indene to form a nucleophilic indenyl anion, which then undergoes a double substitution reaction with dichlorodimethylsilane.
Causality Behind Experimental Choices
-
Deprotonation: Indene possesses a relatively acidic methylene proton (pKa ≈ 20 in DMSO) due to the formation of the aromatic indenyl anion upon deprotonation. A strong organolithium base, typically n-butyllithium (n-BuLi), is required to efficiently and quantitatively abstract this proton.[6][7][8] The reaction is highly favorable as it results in a stable, aromatic 10-π electron system.
-
Solvent System: The choice of an anhydrous, aprotic polar solvent like tetrahydrofuran (THF) or diethyl ether is critical. These solvents effectively solvate the lithium counter-ion of the indenyl anion, enhancing its nucleophilicity. Furthermore, the absence of acidic protons prevents the premature quenching of the n-butyllithium reagent.[9]
-
Temperature Control: The initial deprotonation step is highly exothermic. Performing the addition of n-butyllithium at very low temperatures (e.g., -78 °C, typically achieved with a dry ice/acetone bath) is a crucial safety and selectivity measure.[10] This controlled temperature prevents undesirable side reactions and ensures the stability of the organolithium species.
-
Nucleophilic Substitution: The resulting lithium indenide is a potent nucleophile. It attacks the electrophilic silicon center of dichlorodimethylsilane, displacing a chloride ion in a standard Sₙ2 reaction. The use of a stoichiometric amount of n-BuLi ensures the formation of the dianion, allowing for the second indenyl group to attach to the silicon center, thus forming the desired bridged ligand.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for di(1H-inden-1-yl)dimethylsilane.
Detailed Experimental Protocol
This protocol is a representative synthesis and should be performed by trained professionals under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate Schlenk line or glovebox techniques.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a connection to an inert gas line is assembled.
-
Initial Charge: The flask is charged with indene (2.0 equivalents) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (2.0 equivalents, typically 2.5 M in hexanes) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.[10] The solution typically changes color, indicating the formation of the indenyl anion. The mixture is stirred at this temperature for an additional 1-2 hours.
-
Coupling Reaction: Dichlorodimethylsilane (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cold solution of the indenyl anion.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[10]
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This step neutralizes any remaining organolithium species.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (2-3 times). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to yield the pure di(1H-inden-1-yl)dimethylsilane. The product is typically a yellow to brown crystalline powder.[2]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of di(1H-inden-1-yl)dimethylsilane are well-documented, making it readily identifiable.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 18666-26-7 | [1][2][11] |
| Molecular Formula | C₂₀H₂₀Si | [1][2] |
| Molecular Weight | 288.46 g/mol | [1][2] |
| Physical Form | Yellow to Brown Crystalline Powder | [2] |
| Purity | Typically ≥96-97% | [1][2] |
| Density (Calculated) | 1.084 g/cm³ | [1] |
| Boiling Point (Calculated) | 425.8 °C at 760 mmHg | [1] |
| Flash Point (Calculated) | 197.9 °C | [1] |
| InChI Key | DXYTUIWIDDBVLU-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
While a specific spectrum for the final product is not provided in the search results, its structure allows for the prediction of key ¹H NMR signals:
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Si-CH₃ Protons: A sharp singlet in the upfield region (typically 0.0 to -0.5 ppm) corresponding to the six equivalent protons of the two methyl groups on the silicon atom. The ¹H NMR spectrum of the related starting material, dichlorodimethylsilane, shows a singlet for the methyl protons at approximately 0.80 ppm.[12]
-
Indenyl Protons: A series of complex multiplets in the aromatic region (approx. 6.5-7.5 ppm) for the protons on the benzene ring of the indenyl groups.
-
Cyclopentadienyl Protons: Signals for the protons on the five-membered ring will appear in the olefinic and aliphatic regions, with characteristic splitting patterns.
Core Application: Precursor to ansa-Metallocene Catalysts
The primary and most significant application of di(1H-inden-1-yl)dimethylsilane is its use as a ligand to synthesize ansa-zirconocene dichlorides, such as rac-dimethylsilyl-bis(1-indenyl)zirconium dichloride.[3][13] These complexes are potent catalysts in Ziegler-Natta type polymerizations.[4]
The synthesis involves another deprotonation step to form the dilithio salt of the ligand, which is then reacted with a zirconium source, typically zirconium(IV) chloride (ZrCl₄).[5][13]
Caption: Synthesis of an ansa-zirconocene from the pro-ligand.
This reaction typically yields a mixture of two diastereomers: the desired rac (racemic) isomer and the meso isomer.[13] The separation of these isomers is often crucial, as they exhibit different catalytic activities and stereoselectivities in olefin polymerization.[13] The rac isomer is particularly valuable for producing isotactic polypropylene.
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